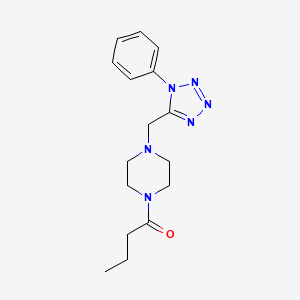

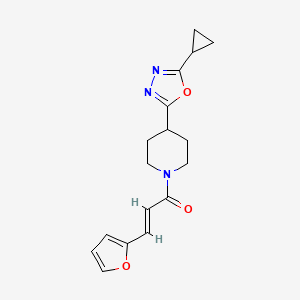

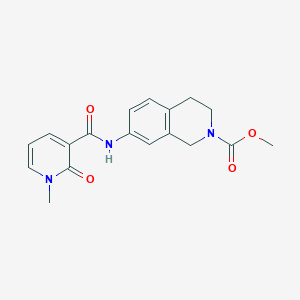

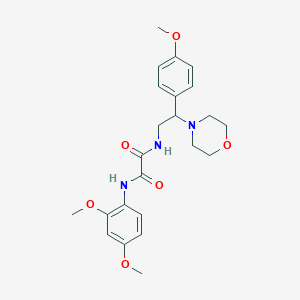

![molecular formula C18H16N2O2S B3016970 2-[(2-piperidino-1,3-thiazol-5-yl)methylene]-1H-indene-1,3(2H)-dione CAS No. 860784-45-8](/img/structure/B3016970.png)

2-[(2-piperidino-1,3-thiazol-5-yl)methylene]-1H-indene-1,3(2H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-[(2-piperidino-1,3-thiazol-5-yl)methylene]-1H-indene-1,3(2H)-dione is a synthetic molecule that appears to be related to the field of organic chemistry, focusing on heterocyclic compounds. Although the provided papers do not directly discuss this compound, they offer insights into similar molecules and their synthesis, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of specific aldehydes with diones in the presence of a catalyst or a base. For instance, the synthesis of 2-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione was achieved by reacting 3,5-dimethyl-1-phenyl-pyrazole-4-carbaldehyde with indane-1,3-dione in ethanol with pyridine as a catalyst . This suggests that the synthesis of our target compound might also involve a similar condensation reaction between a thiazole-aldehyde and a dione, possibly in the presence of a base or catalyst.

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using various spectroscopic techniques. In the case of the related compound mentioned above, elemental analysis, IR, 1H NMR, 13C NMR, and GC-MS spectral analysis were used to confirm the structure . These methods would likely be applicable to the analysis of the molecular structure of this compound as well.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly provided. However, similar compounds are often characterized by their melting points, solubility, and stability under various conditions. The presence of both a dione and a thiazole in the molecule suggests it might exhibit keto-enol tautomerism, which could affect its physical properties and reactivity . The methylene piperazine-2,5-diones mentioned in another study are described as important synthetic intermediates, indicating that the compound may also serve as an intermediate in the synthesis of more complex molecules, possibly including amino acid derivatives .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis Techniques : Studies have detailed various methods for synthesizing compounds similar to the target molecule. For instance, the title compound 2-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione was synthesized using reaction of 3,5-dimethyl-1-phenyl-pyrazole-4-carbaldehyde and indane-1,3-dione in ethanol in the presence of pyridine (Asiri & Khan, 2011).

Structural Analysis : The structures of synthesized compounds are often confirmed through various analytical methods, including IR, 1H NMR, 13C NMR, and GC-MS spectral analysis. This helps in understanding the molecular arrangement and characteristics of the compounds (Asiri & Khan, 2011).

Potential Applications

Biological Activity : Some derivatives of similar compounds have demonstrated biological activities. For example, a series of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones showed good activity against gram-positive bacteria and excellent antifungal activity (Prakash et al., 2011).

Fluorescent Properties for Cell Imaging : Certain derivatives, such as D-π-A 1,4-dihydropyridine derivatives with aggregation-induced emission properties, exhibit reversible piezochromism and solvent-induced emission changes, making them suitable for applications like cell imaging (Lei et al., 2016).

Advanced Material Applications

- Photophysical Properties : Some compounds, by virtue of their structural characteristics, display unique photophysical properties, making them potential candidates for material science applications, such as in optoelectronics or as sensors (Lei et al., 2016).

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, anti-inflammatory, and hepatoprotective activities .

Mode of Action

Thiazole derivatives have been reported to interact with various targets, leading to their diverse biological activities . For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response .

Biochemical Pathways

For instance, inhibition of COX enzymes can affect the arachidonic acid pathway, leading to reduced production of pro-inflammatory prostaglandins .

Pharmacokinetics

Thiazole derivatives, in general, have been found to exhibit diverse pharmacokinetic properties, which contribute to their varied biological activities .

Result of Action

Based on the known activities of thiazole derivatives, it can be inferred that the compound might exhibit anti-inflammatory effects, among others .

Propiedades

IUPAC Name |

2-[(2-piperidin-1-yl-1,3-thiazol-5-yl)methylidene]indene-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c21-16-13-6-2-3-7-14(13)17(22)15(16)10-12-11-19-18(23-12)20-8-4-1-5-9-20/h2-3,6-7,10-11H,1,4-5,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJLSBXQBJBNOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(S2)C=C3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B3016888.png)

![N-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-ylprop-2-enamide](/img/structure/B3016890.png)

![2-(4-ethylphenyl)-5-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/no-structure.png)

![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3016899.png)

![3-((4-(3-chlorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3016900.png)

![2-O-Tert-butyl 8-O-methyl 5-imino-5-oxo-5lambda6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B3016903.png)

![(3Ar,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carbonitrile;hydrochloride](/img/structure/B3016905.png)

![2-[[1-[4-(Dimethylamino)benzoyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3016909.png)

![Methyl 4-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)benzoate](/img/structure/B3016910.png)